molecular formula C12H30Cl2P2Pd B1589421 Dichlorobis(triethylphosphine)palladium(II) CAS No. 28425-04-9

Dichlorobis(triethylphosphine)palladium(II)

Cat. No.: B1589421
CAS No.: 28425-04-9
M. Wt: 413.6 g/mol
InChI Key: ULYNIEUXPCUIEL-UHFFFAOYSA-L
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Description

Dichlorobis(triethylphosphine)palladium(II) is an organometallic compound with the chemical formula ([ (C_2H_5)_3P]_2PdCl_2). It is a palladium complex containing two triethylphosphine ligands and two chloride ions. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorobis(triethylphosphine)palladium(II) can be synthesized by reacting palladium(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically proceeds as follows:

[ \text{PdCl}_2 + 2 \text{P(C}_2\text{H}_5)_3 \rightarrow [\text{PdCl}_2(\text{P(C}_2\text{H}_5)_3)_2] ]

The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of dichlorobis(triethylphosphine)palladium(II) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dichlorobis(triethylphosphine)palladium(II) is primarily involved in cross-coupling reactions, including:

    Heck Reaction: Formation of carbon-carbon bonds between alkenes and aryl halides.

    Suzuki Coupling: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides.

    Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

Common Reagents and Conditions:

Major Products: The major products of these reactions are the coupled organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Dichlorobis(triethylphosphine)palladium(II) has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dichlorobis(triphenylphosphine)palladium(II): Contains triphenylphosphine ligands instead of triethylphosphine.

    Dichlorobis(tricyclohexylphosphine)palladium(II): Contains tricyclohexylphosphine ligands.

Uniqueness: Dichlorobis(triethylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties influence its reactivity and selectivity in catalytic processes, making it suitable for specific applications where other palladium complexes may not be as effective .

Properties

IUPAC Name

dichloropalladium;triethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYNIEUXPCUIEL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456792
Record name Dichloropalladium--triethylphosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28425-04-9
Record name Dichloropalladium--triethylphosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobis(triethylphosphine)palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Dichlorobis(triethylphosphine)palladium(II) in the reaction between photogenerated Dimethylsilylene and 1-Hexyne?

A: While the abstract provided doesn't explicitly detail the interaction mechanism, the presence of Dichlorobis(triethylphosphine)palladium(II) strongly suggests its role as a catalyst in the reaction between photogenerated Dimethylsilylene and 1-Hexyne []. This Palladium(II) complex is known for its ability to catalyze various organic reactions, particularly those involving silicon-carbon bond formation. Therefore, it's likely influencing the reaction pathway and product formation. Further investigation into the full article is needed to uncover the specifics of its catalytic role in this particular reaction.

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